1-[(2,4-Dimethylphenyl)sulfanyl]propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,4-Dimethylphenyl)sulfanyl]propan-2-one is an organic compound with the molecular formula C11H14OS and a molecular weight of 194.29 g/mol . It is a sulfanyl ketone derivative, characterized by the presence of a sulfanyl group attached to a propan-2-one backbone. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-Dimethylphenyl)sulfanyl]propan-2-one typically involves the reaction of 2,4-dimethylthiophenol with a suitable propanone derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-Dimethylphenyl)sulfanyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2,4-Dimethylphenyl)sulfanyl]propan-2-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2,4-Dimethylphenyl)sulfanyl]propan-2-one involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing the oxidative state of biological systems. Additionally, the compound’s ability to undergo nucleophilic substitution reactions allows it to interact with various biomolecules, potentially modulating their functions .
Comparison with Similar Compounds
Similar Compounds
1-[(2-Methylpropyl)sulfanyl]propan-2-one: Similar in structure but with a different alkyl group attached to the sulfanyl group.
1-(2,4-Difluorophenyl)-2-[(2,5-Dimethylphenyl)sulfanyl]propan-1-one: Contains additional fluorine atoms, which may alter its chemical properties and reactivity.
Uniqueness
1-[(2,4-Dimethylphenyl)sulfanyl]propan-2-one is unique due to the presence of the 2,4-dimethylphenyl group, which imparts specific steric and electronic effects on the compound’s reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H14OS |
---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)sulfanylpropan-2-one |
InChI |
InChI=1S/C11H14OS/c1-8-4-5-11(9(2)6-8)13-7-10(3)12/h4-6H,7H2,1-3H3 |
InChI Key |
MLSMAXJAGKTYIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)SCC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.